Cas no 96034-57-0 ((2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester)

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester structure
96034-57-0 structure
商品名:(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester
CAS番号:96034-57-0
MF:C13H14N2O7
メガワット:310.259463787079
MDL:MFCD16294320
CID:800009
PubChem ID:10566895

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester 化学的及び物理的性質

名前と識別子

    • 1,2-Pyrrolidinedicarboxylicacid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl] ester, (2S,4R)-
    • (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester
    • (2S,4R)-4-hydroxy-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid
    • 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl] ester, (2S-trans)- (ZCI)
    • 1-[(4-Nitrophenyl)methyl] (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (ACI)
    • (2S,4R)-1-(4-Nitrobenzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
    • (2S,4R)-1-(p-Nitrobenzyloxycarbonyl)-4-hydroxyproline
    • trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline
    • L
    • N-p-nitrobenzyloxycarbonyl-L-hydroxyproline
    • (2S-trans)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-[(4-Nitrophenyl)methyl] Ester; (2S,4R)-1-(p-Nitrobenzyloxycarbonyl)-4-hydroxyproline; trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline;
    • (2S,4R)-4-Hydroxy-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxylic acid
    • trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxy-L-proline
    • N-(p-nitrobenzyloxycarbonyl)-trans-4-hydroxy-l-proline
    • (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic acid 1-(4-Nitrobenzyl)ester
    • MFCD16294320
    • trans-1-p-nitrobenzyloxycarbonyl-4-hydroxy-L-proline
    • BS-50279
    • 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl]ester, (2S,4R)-
    • JMJMJDNHVXYAOC-MNOVXSKESA-N
    • SCHEMBL5391199
    • trans-4-hydroxy-1-(4-nitro-benzyloxycarbonyl)-L-proline
    • (4R)-4-Hydroxy-1-{[(4-nitrophenyl)methoxy]carbonyl}-L-proline
    • DTXSID60441879
    • AKOS025402689
    • (2S,4R)-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine-2-carboxylic acid
    • 96034-57-0
    • (2S,4R)-4-hydroxy-1-(4-nitrobenzyloxycarbonyl)proline
    • (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylicAcid1-(4-Nitrobenzyl)Ester
    • (2S,4R)-1-((4-Nitrobenzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
    • (2S-trans)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-[(4-Nitrophenyl)methyl] Ester
    • (2S,4R)-4-HYDROXY-1-{[(4-NITROPHENYL)METHOXY]CARBONYL}PYRROLIDINE-2-CARBOXYLIC ACID
    • MDL: MFCD16294320
    • インチ: 1S/C13H14N2O7/c16-10-5-11(12(17)18)14(6-10)13(19)22-7-8-1-3-9(4-2-8)15(20)21/h1-4,10-11,16H,5-7H2,(H,17,18)/t10-,11+/m1/s1
    • InChIKey: JMJMJDNHVXYAOC-MNOVXSKESA-N
    • ほほえんだ: C(N1C[C@H](O)C[C@H]1C(=O)O)(=O)OCC1C=CC([N+](=O)[O-])=CC=1

計算された属性

  • せいみつぶんしりょう: 310.08000
  • どういたいしつりょう: 310.08010079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 442
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 133Ų

じっけんとくせい

  • 密度みつど: 1.557
  • ゆうかいてん: 182-183 ºC
  • ふってん: 578.308 °C at 760 mmHg
  • フラッシュポイント: 303.55 °C
  • PSA: 132.89000
  • LogP: 1.21230

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester セキュリティ情報

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester 価格詳細 >>

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(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Water ;  rt → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  1.5 h, 0 °C; 2 h, 0 °C; 2 h, rt
リファレンス
Method for preparing side chain of carbapenem antibiotics
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Practical Large-Scale Synthesis of the 2-Aminomethylpyrrolidin-4-ylthio-Containing Side Chain of the Novel Carbapenem Antibiotic Doripenem
Nishino, Yutaka; Komurasaki, Tadafumi; Yuasa, Tetsuya; Kakinuma, Makoto; Izumi, Kenji; et al, Organic Process Research & Development, 2003, 7(5), 649-654

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  1 h, rt
リファレンス
Preparation of N-protected intermediate for synthesis of ertapenem
, China, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min, rt; rt → 5 °C
1.2 Solvents: Dichloromethane ;  0 - 5 °C; 5 °C → 0 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3, -5 - 0 °C; 15 min, -5 - 0 °C
リファレンス
Novel process for preparation of Doripenem
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
1.2 15 min, 0 - 5 °C
1.3 Solvents: Dichloromethane ;  20 min, 0 - 5 °C; 3 h, 0 - 5 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  20 min, 0 - 5 °C
1.5 Solvents: Methanol ;  0 - 5 °C
1.6 Reagents: Sulfuric acid ;  0 - 5 °C
リファレンス
An improved process for the preparation of carbapenem intermediate
, India, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  0.5 h, -5 °C; 3 h, -5 °C
リファレンス
New synthesis method of sidechain of meropenem
Lin, Qi-si; Mou, Jie; Zhang, Ling, Guangzhou Huagong, 2013, 41(22), 47-48

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 - 5 °C
リファレンス
Synthesis of (2S,4S)-4-(acetylthio)-2-[[[3-[(2-propenyloxy)carbonyl]phenyl]amino]carbonyl]-1-pyrrolidinecarboxylic acid (4-nitrophenyl)methyl ester
Zhong, Zhaojin; Wu, Yanbin; Liu, Jun, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(2), 82-84

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  cooled; 1 h, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2, cooled
リファレンス
Method for preparation of Ertapenem sodium salt
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  0 - 5 °C; 1 h, 0 - 5 °C
リファレンス
Method for synthesis of Meropenem
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 - 5 °C
1.2 15 min, 0 - 5 °C
1.3 Solvents: Dichloromethane ;  30 min, 0 - 5 °C; 3 h, 0 - 5 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  20 min, 0 - 5 °C
1.5 Solvents: Methanol ;  0 - 5 °C
1.6 Solvents: Dichloromethane ;  1.5 h, 0 - 5 °C
リファレンス
An improved process for the preparation of meropenem
, India, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
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Zhang, Yifeng; Chen, Hao; Peng, Jiuhe; Gao, Ruichang, Zhongguo Yaoke Daxue Xuebao, 2007, 38(4), 305-310

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2
リファレンス
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ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  2 h, 0 - 5 °C
リファレンス
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ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Pyridine Solvents: Dichloromethane ;  < 30 °C
1.2 Solvents: Dichloromethane ;  < 30 °C
1.3 20 - 23 °C
1.4 Reagents: Sodium hydroxide ,  Sodium chloride Solvents: Water ;  pH 7 - 7.5, 0 - 5 °C; pH 2 - 3, 20 - 23 °C
1.5 Reagents: Dichloromethane ,  Sodium hydroxide ,  Sodium chloride Solvents: Water ;  pH 4 - 5
1.6 Reagents: Sodium hydroxide Solvents: Water ;  15 °C
1.7 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.5 - 4.3
リファレンス
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, China, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Process for preparation of (2S,4S)-1-(4-nitrobenzyloxycarbonyl)-2-[3-(allyloxycarbonyl)phenylaminocarbonyl]pyrrolidine-4-thiol
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  0 - 5 °C; 1 h, 2 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 - 10 °C; 0.5 h, 10 °C; 10 °C
リファレンス
A process for preparing intermediates of doripenem
, China, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  < 5 °C; 3 h, 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
リファレンス
Preparation of meropenem side chain optical isomer for detecting impurities in meropenem side chain products
, China, , ,

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester Raw materials

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester Preparation Products

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